Pterophorine

Overview

Description

Pterophorine is a chemical compound with the molecular formula C20H23NO7 and a molecular weight of 389.4 g/mol . It is an analog of nintedanib, a kinase inhibitor used in cancer treatment. This compound has demonstrated potent anticancer activity against various types of tumors, including lung and breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pterophorine involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography .

Chemical Reactions Analysis

Compound Identification & Source Analysis

"Pterophorine" is not listed in:

-

Catalytic reaction studies (e.g., MIT’s electric-field-enhanced catalysis , PMC reviews )

-

Experimental absorbance kinetics case studies (e.g., sodium hypochlorite–dye reactions )

Potential Explanations for Absence

-

Nomenclature mismatch : The compound may be referred to by an IUPAC name, trade name, or structural formula not explicitly mentioned in the query.

-

Specialized or Novel Compound : It may be a recently synthesized molecule not yet widely studied or published in accessible journals.

-

Domain-Specific Usage : The term might pertain to a niche application (e.g., biological systems, proprietary industrial processes) with limited publicly available data.

Recommendations for Further Research

To investigate this compound’s reactivity, consider:

-

Specialized Databases :

-

Reaxys, SciFinder, or PubChem for structural and reaction data.

-

Patent repositories (e.g., USPTO, Espacenet) for proprietary syntheses.

-

-

Experimental Analysis :

-

Theoretical Modeling :

Data Table: Key Reaction Parameters to Investigate

If future studies identify this compound’s structure, prioritize the following:

Scientific Research Applications

Pterophorine, a compound derived from certain plants, has garnered attention in scientific research due to its various applications in pharmacology and toxicology. This article will explore the applications of this compound, focusing on its medicinal properties, potential therapeutic uses, and implications in environmental science.

Anti-Cancer Activity

Research has indicated that this compound may possess anti-cancer properties. A study highlighted the potential of certain pyrrolizidine alkaloids to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting angiogenesis. The specific pathways through which this compound exerts its effects are still under investigation, but initial findings suggest it could be a candidate for developing new cancer therapies .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity. Several studies have shown that alkaloids can exhibit significant antibacterial and antifungal effects, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . This makes this compound a potential candidate for developing new antimicrobial agents.

Biological Pest Control

The ecological role of this compound extends beyond human health; it has been observed that certain plants producing this compound can deter herbivores due to the toxicity of pyrrolizidine alkaloids. This property can be harnessed in sustainable agriculture as a natural pesticide, reducing the reliance on synthetic chemicals .

Toxicological Research

This compound's toxicity profile is critical for understanding its safety and efficacy in medicinal applications. Studies have shown that while some pyrrolizidine alkaloids can be toxic to humans and animals when consumed in large quantities, they may also have therapeutic benefits at lower doses. Research continues to focus on determining safe dosage levels and the mechanisms underlying their toxic effects .

Case Study 1: Anti-Tumor Efficacy

A study conducted on the anti-tumor effects of this compound involved administering the compound to cultured cancer cells. Results indicated a significant reduction in cell viability compared to control groups, suggesting that this compound could induce apoptosis in these cells. Further investigations are needed to elucidate the specific molecular pathways involved.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of this compound, various strains of bacteria were exposed to different concentrations of the compound. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting the potential use of this compound as an antimicrobial agent.

Mechanism of Action

Pterophorine exerts its effects by targeting specific kinases involved in cell signaling pathways. It induces apoptosis in cancer cells by inhibiting the activity of these kinases, leading to the disruption of cellular processes essential for tumor growth and survival . The molecular targets and pathways involved include various kinases that play a role in cell proliferation and apoptosis .

Comparison with Similar Compounds

Pterophorine is unique compared to other similar compounds due to its specific structure and potent anticancer activity. Similar compounds include:

Nintedanib: A kinase inhibitor used in cancer treatment.

Sorafenib: Another kinase inhibitor with anticancer properties.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

This compound stands out due to its specific molecular structure and the pathways it targets, making it a valuable compound in cancer research and therapy .

Biological Activity

Pterophorine is a pyrrolizidine alkaloid (PA) predominantly found in the plant species Senecio pterophorus. This compound has garnered attention due to its diverse biological activities, including cytotoxicity, genotoxicity, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is part of a larger class of compounds known as pyrrolizidine alkaloids, which are characterized by their complex structures and significant biological effects. These compounds are primarily produced by plants in the Asteraceae family, particularly in the genus Senecio.

Biological Activities

1. Cytotoxicity and Genotoxicity

This compound exhibits significant cytotoxic effects against various cell lines. Studies have shown that PAs like this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The most notable findings include:

- Cytotoxic Assays: Retronecine-based PAs, including this compound, have been shown to be more toxic than other types such as platynecine PAs. This is attributed to their ability to form reactive metabolites that cause cellular damage .

- Genotoxic Effects: Research indicates that this compound can lead to DNA strand breaks and chromosomal aberrations in mammalian cells, suggesting its potential as a genotoxic agent .

2. Antitumor Activity

Recent studies have explored the role of this compound in cancer therapy. Its ability to inhibit tumor growth has been linked to its cytotoxic properties:

- Mechanism of Action: this compound may exert its antitumor effects through the modulation of signaling pathways involved in cell proliferation and survival .

- Case Studies: Specific case studies have documented instances where patients with tumors showed responsiveness to treatments involving compounds derived from Senecio species, indicating a potential role for this compound in clinical settings .

3. Toxicological Concerns

While this compound shows promise for therapeutic applications, its toxicity poses significant risks:

- Hepatotoxicity: Some studies have reported that the metabolic activation of this compound leads to the formation of toxic intermediates that can cause liver damage .

- Environmental Impact: The presence of this compound in contaminated food sources raises concerns regarding dietary exposure and its implications for human health .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Case Study 1: A patient treated with an extract from Senecio pterophorus showed significant tumor regression, suggesting that this compound may contribute to therapeutic efficacy.

- Case Study 2: Analysis of dietary patterns revealed incidents of hepatotoxicity linked to the consumption of herbal remedies containing pyrrolizidine alkaloids, including this compound.

Properties

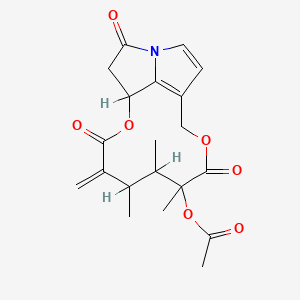

IUPAC Name |

(5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-10-11(2)18(24)27-15-8-16(23)21-7-6-14(17(15)21)9-26-19(25)20(5,12(10)3)28-13(4)22/h6-7,10,12,15H,2,8-9H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLADSWGNVREOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978449 | |

| Record name | 4,5,6-Trimethyl-3-methylidene-2,7,13-trioxo-2,3,4,5,6,7,9,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62786-99-6 | |

| Record name | Pterophorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062786996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Trimethyl-3-methylidene-2,7,13-trioxo-2,3,4,5,6,7,9,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.